molecular formula C18H19N3O6 B11562516 N'-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide

N'-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide

Cat. No.: B11562516
M. Wt: 373.4 g/mol
InChI Key: ZKVINSXYPLJHCP-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide typically involves the condensation of 2,4-dimethoxy-5-nitrobenzaldehyde with 2-(4-methylphenoxy)acetohydrazide under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of an acid catalyst to facilitate the condensation process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The use of continuous flow reactors and automated synthesis systems may be employed to enhance production efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, such as nitro, amino, and halogenated derivatives. These products can have different chemical and physical properties, making them useful for various applications .

Scientific Research Applications

N’-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other Schiff base hydrazones derived from aromatic aldehydes and hydrazides, such as:

Uniqueness

N’-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitro and methoxy substituents, along with the hydrazone linkage, make it a versatile compound for various applications .

Properties

Molecular Formula

C18H19N3O6

Molecular Weight

373.4 g/mol

IUPAC Name

N-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylideneamino]-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C18H19N3O6/c1-12-4-6-14(7-5-12)27-11-18(22)20-19-10-13-8-15(21(23)24)17(26-3)9-16(13)25-2/h4-10H,11H2,1-3H3,(H,20,22)/b19-10+

InChI Key

ZKVINSXYPLJHCP-VXLYETTFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2OC)OC)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2OC)OC)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.